An In-Depth Technical Guide to N-(2,2-Difluoroethyl)aniline and its Hydrochloride Salt for Researchers and Drug Development Professionals
An In-Depth Technical Guide to N-(2,2-Difluoroethyl)aniline and its Hydrochloride Salt for Researchers and Drug Development Professionals
Introduction
N-(2,2-Difluoroethyl)aniline and its corresponding hydrochloride salt are fluorinated aniline derivatives of increasing interest in medicinal chemistry and materials science. The introduction of the difluoroethyl group can significantly modulate the physicochemical properties of the parent aniline molecule, including its lipophilicity, metabolic stability, and basicity (pKa). These modifications are often sought after in drug design to enhance pharmacokinetic profiles and target engagement. This guide provides a comprehensive overview of the known properties of N-(2,2-difluoroethyl)aniline and the extrapolated characteristics of its hydrochloride salt, offering a valuable resource for scientists working with this compound.
Physicochemical Properties
The properties of N-(2,2-difluoroethyl)aniline have been experimentally determined and reported in various sources. The properties of its hydrochloride salt, while not extensively documented, can be inferred from the behavior of the free base and general principles of salt formation.
| Property | N-(2,2-Difluoroethyl)aniline | N-(2,2-Difluoroethyl)aniline Hydrochloride (Predicted) | Data Source |
| Molecular Formula | C8H9F2N | C8H10ClF2N | - |
| Molecular Weight | 157.16 g/mol | 193.62 g/mol | - |
| Appearance | Colorless to yellow liquid | White to off-white crystalline solid | General chemical knowledge |
| Boiling Point | 79-81 °C at 5 mmHg | Decomposes upon heating | |
| Melting Point | Not available | Expected to be significantly higher than the free base | General chemical knowledge |
| Solubility | Soluble in organic solvents | Soluble in water and polar protic solvents | General chemical knowledge |
| pKa (of the conjugate acid) | Estimated to be lower than aniline (4.6) due to the electron-withdrawing difluoroethyl group | Not applicable | General chemical knowledge |
| SMILES | C1=CC=C(C=C1)NCC(F)F | C1=CC=C(C=C1)N+F.[Cl-] | - |
| Canonical SMILES | C1=CC=C(C=C1)NCC(F)F | C1=CC=C(C=C1)NCC(F)F.Cl | |
| InChI | InChI=1S/C8H9F2N/c9-7(10)6-11-8-4-2-1-3-5-8/h1-5,7,11H,6H2 | InChI=1S/C8H9F2N.ClH/c9-7(10)6-11-8-4-2-1-3-5-8;/h1-5,7,11H,6H2;1H |
Synthesis and Mechanistic Insights
The synthesis of N-(2,2-difluoroethyl)aniline typically involves the nucleophilic substitution of a suitable haloethane with aniline. A common and efficient method is the reaction of aniline with 2,2-difluoroethyl trifluoromethanesulfonate.
Experimental Protocol: Synthesis of N-(2,2-Difluoroethyl)aniline
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Reaction Setup: To a solution of aniline (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile, add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise at 0 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-(2,2-difluoroethyl)aniline.
Synthesis of N-(2,2-Difluoroethyl)aniline Hydrochloride
The hydrochloride salt can be readily prepared by treating a solution of N-(2,2-difluoroethyl)aniline in a non-polar organic solvent, such as diethyl ether or ethyl acetate, with a solution of hydrochloric acid in the same or a compatible solvent. The resulting precipitate can then be collected by filtration, washed with cold solvent, and dried under vacuum.
Caption: Synthetic workflow for N-(2,2-difluoroethyl)aniline and its hydrochloride salt.
Spectroscopic Data
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¹H NMR: The proton spectrum of the free base would show characteristic signals for the aromatic protons, the -CH2- group adjacent to the nitrogen, and the -CHF2 group, which would appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atoms. Upon protonation to form the hydrochloride salt, the N-H proton would become more deshielded and potentially exchangeable, and the adjacent -CH2- group would also experience a downfield shift.
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¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons and the two aliphatic carbons. The carbon of the -CHF2 group would appear as a triplet due to one-bond coupling with the two fluorine atoms.
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¹⁹F NMR: The fluorine spectrum would show a single signal, likely a triplet, due to coupling with the adjacent methylene protons.
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IR Spectroscopy: The free base would exhibit a characteristic N-H stretching band around 3400 cm⁻¹. In the hydrochloride salt, this would be replaced by a broader N⁺-H stretching band at a lower frequency, typically in the 2400-2800 cm⁻¹ region. The C-F stretching vibrations would be observed in the 1000-1100 cm⁻¹ range for both compounds.
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Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 157.16. For the hydrochloride salt, under electrospray ionization (ESI) in positive mode, the spectrum would be identical to the free base, showing the protonated molecule [M+H]⁺ at m/z 158.17.
Applications in Research and Drug Development
The unique properties imparted by the difluoroethyl group make N-(2,2-difluoroethyl)aniline a valuable building block in several areas:
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Medicinal Chemistry: The introduction of fluorine can block metabolic oxidation at the alpha-carbon to the nitrogen, thereby increasing the metabolic stability and half-life of a drug candidate. The electron-withdrawing nature of the difluoroethyl group also lowers the pKa of the aniline nitrogen, which can be crucial for optimizing target binding and reducing off-target effects.
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Agrochemicals: Similar to medicinal chemistry, the incorporation of fluorinated moieties can enhance the efficacy and environmental persistence of pesticides and herbicides.
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Materials Science: Fluorinated anilines can be used as monomers for the synthesis of specialty polymers with unique thermal and chemical resistance properties.
Caption: Impact of the difluoroethyl group on properties and applications.
Safety and Handling
N-(2,2-Difluoroethyl)aniline should be handled with care in a well-ventilated fume hood. As with other anilines, it is expected to be toxic upon inhalation, ingestion, and skin contact. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The hydrochloride salt, being a solid, may pose a dust inhalation hazard. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
N-(2,2-Difluoroethyl)aniline is a valuable synthetic intermediate with properties that are highly attractive for applications in drug discovery and materials science. While direct experimental data for its hydrochloride salt is scarce, its properties can be reliably predicted based on the well-characterized free base. This guide provides a foundational understanding of these compounds, offering researchers the necessary information to incorporate them into their synthetic and research programs effectively.
References
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N-(2,2-Difluoroethyl)aniline | C8H9F2N - PubChem. Available at: [Link]
